molecular formula C15H22N2O2 B2648153 Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate CAS No. 1824349-04-3

Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate

Cat. No.: B2648153
CAS No.: 1824349-04-3
M. Wt: 262.353
InChI Key: CZUXIENZEQJOLK-UHFFFAOYSA-N
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Description

Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate typically involves the reaction of benzazepine derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzazepine derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzazepine derivatives.

Scientific Research Applications

Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to interact with enzymes and receptors in biological systems, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate is unique due to its specific substitution pattern on the benzazepine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-8-11-6-4-5-7-12(11)13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUXIENZEQJOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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